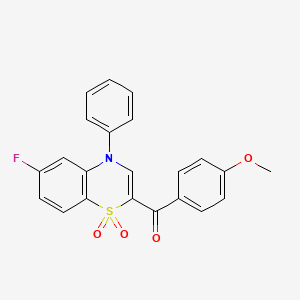
(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone, is not directly described in the provided papers. However, the papers do discuss related fluorophore compounds that share some structural similarities, such as the presence of a methoxyphenyl group and the use of a benzothiazole moiety. These compounds exhibit strong fluorescence and are used in biomedical analysis and as fluorescent probes for sensing pH and metal cations .
Synthesis Analysis
The synthesis of related fluorophores involves multi-step procedures starting from different precursor compounds. For example, the synthesis of 6-methoxy-4-quinolone (6-MOQ) is derived from 5-methoxyindole-3-acetic acid, which is an oxidation product . Similarly, the synthesis of benzothiazole analogues involves a two-step procedure from the corresponding benzazoles . Although the exact synthesis of the compound is not detailed, these methods suggest that a multi-step synthetic approach is likely required for its preparation.
Molecular Structure Analysis
The molecular structure of the compound would likely include a benzothiazin moiety with a fluorine atom and a dioxido group attached, as well as a phenyl and a methoxyphenyl group. The related compounds discussed in the papers feature a benzoxazole or benzothiazole ring system, which is known for its fluorescence properties . The presence of the fluorine atom and the methoxy group can significantly affect the electronic properties of the molecule, potentially enhancing its fluorescence.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the compound . However, the related compounds are used as fluorescent probes, which suggests that they can undergo specific reactions with target analytes. For instance, the benzoxazole and benzothiazole analogues are sensitive to pH changes and can selectively bind to metal cations such as magnesium and zinc, leading to fluorescence enhancement .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. However, the related compound 6-MOQ exhibits strong fluorescence with a large Stokes' shift in aqueous media, is stable against light and heat, and shows strong fluorescence across a wide pH range . The benzoxazole and benzothiazole analogues also demonstrate high sensitivity to pH and selectivity for metal cations, which are important properties for their application as fluorescent probes .
Applications De Recherche Scientifique
Fluorescent Probes and Fluorophores
Research by Tanaka et al. (2001) explores the synthesis of benzoxazole and benzothiazole analogues for application as fluorescent probes capable of sensing magnesium and zinc cations, as well as their sensitivity to pH changes. This highlights the potential of fluorinated compounds in developing sensitive and selective probes for biological and environmental applications (Tanaka et al., 2001).
Synthesis of Fluorinated Compounds
Patrick et al. (2004) describe the synthesis of a fluorinated masked o-benzoquinone, showcasing a method to create fluorinated building blocks for various compounds. This process demonstrates the versatility of fluorinated compounds in chemical synthesis, potentially including the synthesis of complex molecules like (6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone (Patrick et al., 2004).
Antitumor and Antimicrobial Applications
Magalhães et al. (2011) investigated the in vitro and in vivo antitumor effects of a phenstatin analog compound, providing insight into the potential therapeutic applications of similarly structured compounds, including their cytotoxic activities against cancer cells without significant toxicity (Magalhães et al., 2011).
Naik et al. (2022) synthesized and evaluated (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives for their anticancer and antimicrobial properties, indicating the importance of fluorinated compounds in developing new treatments for infectious diseases and cancer (Naik et al., 2022).
Propriétés
IUPAC Name |
(6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4S/c1-28-18-10-7-15(8-11-18)22(25)21-14-24(17-5-3-2-4-6-17)19-13-16(23)9-12-20(19)29(21,26)27/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMUKIMAVRVZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

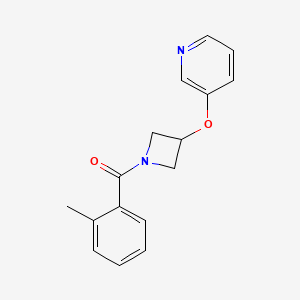
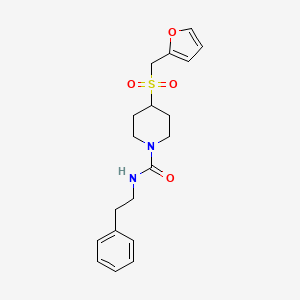
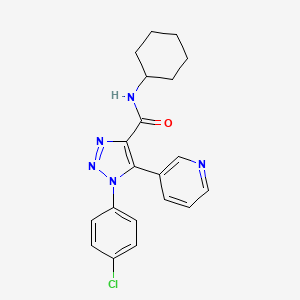
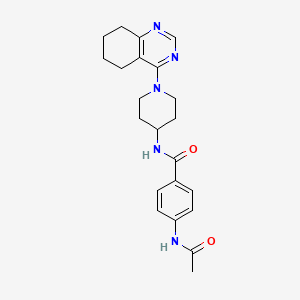
![1-[1-(6-Methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2528587.png)
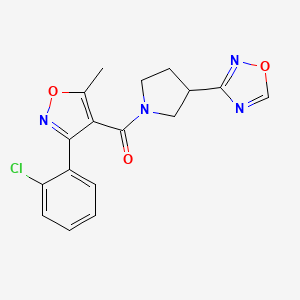
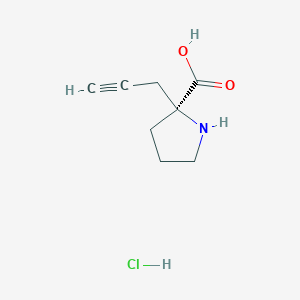
![N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2528592.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide](/img/structure/B2528593.png)
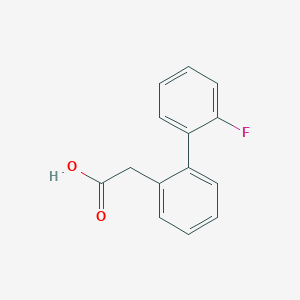
![Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide](/img/structure/B2528597.png)

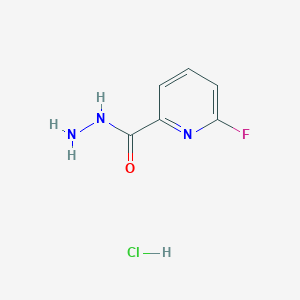
![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)